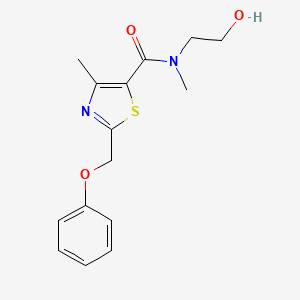
MFCD12914268
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD12914268 is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, versatility, and significant potential in various research areas, including materials science, pharmaceuticals, and optoelectronics . The compound’s structure features an imidazo[1,5-a]pyridine nucleus fused with an isoindole-1,3-dione moiety, which contributes to its diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD12914268 typically involves the condensation of imidazo[1,5-a]pyridine derivatives with isoindole-1,3-dione precursors. One common method includes the use of carbonyldiimidazole (CDI) as a coupling agent under microwave conditions, which facilitates the formation of the desired product with high efficiency . The reaction conditions often involve the presence of a base to promote the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis is advantageous due to its rapid reaction times and minimal by-products. Additionally, the process can be optimized for large-scale production by adjusting parameters such as temperature, reaction time, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD12914268 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
MFCD12914268 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways and molecular targets.
Wirkmechanismus
The mechanism of action of MFCD12914268 involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,5-a]pyridine nucleus is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]pyridine derivatives: These compounds share the imidazo[1,5-a]pyridine nucleus and exhibit similar chemical and biological properties.
Isoindole-1,3-dione derivatives: Compounds with the isoindole-1,3-dione moiety also display comparable reactivity and applications in various fields.
Uniqueness: MFCD12914268 is unique due to the combination of both the imidazo[1,5-a]pyridine and isoindole-1,3-dione structures, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
2-(imidazo[1,5-a]pyridin-3-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-15-12-6-1-2-7-13(12)16(21)19(15)10-14-17-9-11-5-3-4-8-18(11)14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRKFFRWPODDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=C4N3C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-hydroxyethoxy)ethyl]-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7848836.png)
![1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide](/img/structure/B7848842.png)
![2-(3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine](/img/structure/B7848849.png)
![{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B7848851.png)

![5-Amino-7-(4-methylphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B7848869.png)
![2-[3-(4-Methylphenyl)-3-oxopropyl]isoindole-1,3-dione](/img/structure/B7848880.png)

![2-Methyl-3-(3-oxobutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7848892.png)
![2-(6-Ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7848903.png)
![2-(6-Ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetonitrile](/img/structure/B7848909.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acridin-9-amine;hydrochloride](/img/structure/B7848919.png)

